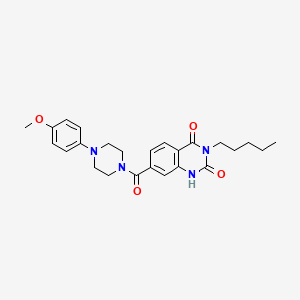

7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Description

This compound belongs to the quinazoline-2,4-dione family, characterized by a bicyclic core structure with a piperazine-carbonyl substituent at the 7-position and a pentyl group at the 3-position.

Properties

IUPAC Name |

7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4/c1-3-4-5-12-29-24(31)21-11-6-18(17-22(21)26-25(29)32)23(30)28-15-13-27(14-16-28)19-7-9-20(33-2)10-8-19/h6-11,17H,3-5,12-16H2,1-2H3,(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBAJNJKFMBLIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline core.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

Final Functionalization:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Coupling Reactions: The methoxyphenyl group can participate in cross-coupling reactions, enabling the formation of more complex derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, strong acids or bases, and specific solvents like dimethylformamide or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where it may exhibit pharmacological activity.

Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

The quinazoline-2,4-dione scaffold is conserved across analogs, but variations in substituents significantly alter physicochemical and pharmacological profiles:

Table 1: Key Structural Analogs and Modifications

Impact of Piperazine Substituents

- 4-Methoxyphenyl (Target Compound) : The methoxy group improves water solubility and may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- 3-Trifluoromethylphenyl () : The CF₃ group enhances metabolic stability and electron-deficient character, which could improve resistance to oxidative degradation .

Research Implications and Hypotheses

- The 4-methoxyphenyl group may modulate kinase inhibition profiles.

- Pharmacokinetics : The pentyl group and methoxyphenyl substituent likely confer intermediate logP values, balancing absorption and excretion.

- Structure-Activity Relationship (SAR) : Analogs with bulkier 3-position substituents (e.g., K221-3477) may exhibit reduced off-target effects due to steric hindrance .

Biological Activity

The compound 7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a quinazoline core substituted with a piperazine moiety and a methoxyphenyl group. The structural formula can be represented as:

This structure is significant as it influences the compound's interactions with biological targets.

1. Receptor Binding Affinity

The compound's activity is primarily linked to its interaction with various receptors. Preliminary studies indicate that it exhibits high binding affinity for serotonin receptors, particularly the 5-HT_1A receptor. The presence of the piperazine ring is crucial for enhancing receptor selectivity and potency.

2. Inhibition of Enzymatic Activity

Research has shown that this compound may inhibit certain enzymes involved in cancer cell proliferation. For instance, it has been observed to inhibit the activity of protein kinases that are critical in signaling pathways associated with tumor growth.

1. Anticancer Activity

Several studies have investigated the anticancer potential of quinazoline derivatives. In vitro assays demonstrated that This compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.

2. Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Its effectiveness was evaluated using standard disk diffusion methods, revealing inhibition zones comparable to established antibiotics.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Anticancer Efficacy | The compound exhibited IC50 values of 12 µM against MCF-7 cells, indicating significant cytotoxicity. |

| Study 2 : Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus with MIC values of 25 µg/mL. |

| Study 3 : Receptor Interaction | Docking studies revealed strong binding interactions with the 5-HT_1A receptor, suggesting potential use in treating anxiety disorders. |

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

- Binding Affinity : The compound showed a Ki value of approximately 5 nM for the 5-HT_1A receptor, indicating high potency.

- Cellular Mechanisms : It was found to upregulate apoptotic markers while downregulating anti-apoptotic proteins in treated cancer cells.

- Safety Profile : Toxicity assays indicated a favorable safety profile with minimal cytotoxic effects on normal cell lines at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.